N-Chlorosaccharin
Overview
Description
Synthesis Analysis
N-Chlorosaccharin undergoes electrophilic Ritter-type reactions with alkenes in acetonitrile, demonstrating its versatility in organic synthesis. This reaction pathway enables the electrophilic diamination of alkenes, leading to the formation of labile beta-chloro sulfonylamidines, which can be further processed into imidazolines. Such reactivity showcases the utility of N-Chlorosaccharin in synthesizing complex nitrogen-containing compounds from simple alkenes (Booker-Milburn et al., 2003).
Molecular Structure Analysis
The structure of N-Chlorosaccharin has been analyzed to reveal its low chlorine potential, indicating a stronger chlorinating capacity in water compared to commonly used reagents like chloramine-T or N-chlorosuccinimide. Its molecular structure contributes to its stability and solubility in various solvents, making it an effective chlorinating agent in both water and organic phases (H. Dawn et al., 1970).
Chemical Reactions and Properties
N-Chlorosaccharin's reactivity extends beyond chlorination. It has been shown to partake in halogenation reactions with electron-rich aromatics, producing halogenated compounds efficiently. Its ability to react with a range of substrates, including alkenes, to yield halohydrins highlights its broad applicability in chemical synthesis. The distinction in reactivity between N-chloro- and N-bromosaccharins further emphasizes the nuanced control it offers in synthetic chemistry (Soraia P. L. de Souza et al., 2003).
Scientific Research Applications
Chlorinating Reagent : N-Chlorosaccharin is a potent chlorinating agent in water, stronger than commonly used chloramine-T or N-chlorosuccinimide, and is useful as a detoxifying or chlorinating reagent. It exhibits stability and solubility in various solvents (H. Dawn et al., 1970).
Electrophilic Ritter-Type Reactions : It undergoes electrophilic Ritter-type reactions with alkenes in acetonitrile, leading to the formation of labile beta-chloro sulfonylamidines. This provides a method for the electrophilic diamination of alkenes (K. Booker‐Milburn et al., 2003).
Kinetic Studies in Oxidation Reactions : N-Chlorosaccharin has been studied for its kinetics in the oxidation of various diols, revealing its utility in detailed mechanistic studies of oxidation processes (S. Singh et al., 2011).
Halogenation of Aromatics and Alkenes : It is effective for the halogenation of electron-rich aromatics and cohalogenation of alkenes, producing halogenated compounds, which is significant in organic synthesis (Soraia P. L. de Souza et al., 2003).
Oxidation of Malic Acid : The kinetics of N-Chlorosaccharin in the oxidation of malic acid in aqueous acetic acid medium has been investigated, offering insights into acid-catalyzed oxidation reactions (S. Singh et al., 2010).
Synthesis of Active N-Chloro Compounds : It is used for preparing active N-chloro compounds that have applications in organic synthesis, industry, and medicine. This method is noted for being clean, fast, and efficient (Azam Shiri et al., 2009).
Chlorination of Acetylpyridines : The kinetics of chlorination of acetylpyridines by N-Chlorosaccharin has been studied, providing valuable insights for the chlorination processes in chemical synthesis (V. S. Panchatsharam et al., 1981).
Safety And Hazards
N-Chlorosaccharin is classified as having acute toxicity, both orally and dermally, and is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
2-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMGUNWDFIWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404563 | |
Record name | N-Chlorosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chlorosaccharin | |
CAS RN |
14070-51-0 | |
Record name | N-Chlorosaccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Chlorosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Chlorosaccharin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CHLOROSACCHARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G35NK0CTFF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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